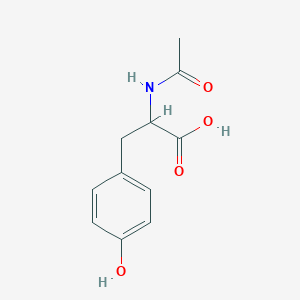

N-Acetil-L-tirosina

Descripción general

Descripción

N-acetiltirosina, (dl)-isómero, es un derivado del aminoácido tirosina. Es una forma acetilada, lo que significa que un grupo acetilo está unido a la molécula de tirosina. Esta modificación aumenta su solubilidad en comparación con la tirosina, lo que la hace más adecuada para ciertas aplicaciones, como la nutrición parenteral y los suplementos dietéticos .

Aplicaciones Científicas De Investigación

La N-acetiltirosina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos.

Biología: Se estudia por su papel en la síntesis de proteínas y las vías metabólicas.

Medicina: Se utiliza en la nutrición parenteral para proporcionar una forma soluble de tirosina. .

Industria: Se emplea en la formulación de suplementos dietéticos y productos farmacéuticos.

Mecanismo De Acción

La N-acetiltirosina ejerce sus efectos principalmente a través de su conversión a tirosina en el cuerpo. Una vez desacetilada, la tirosina participa en la síntesis de neurotransmisores como la dopamina, la norepinefrina y la epinefrina. Estos neurotransmisores juegan roles cruciales en la regulación del estado de ánimo, la función cognitiva y la respuesta al estrés .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-L-tyrosine plays a crucial role in the synthesis of dopamine and other hormones in the body . It provides the necessary building blocks for the production of enough dopamine, thereby influencing brain function . It is also a substrate for tyrosinase, leading to N-acetyl-l-DOPA and/or N-acetyl-dopaquinone .

Cellular Effects

N-Acetyl-L-tyrosine has been found to have various effects on cells. For instance, it has been associated with antiproliferative effects against cultured human breast cancer cells . It also supports higher levels of focus and cognitive function .

Molecular Mechanism

The mechanism of action of N-Acetyl-L-tyrosine involves its conversion into L-tyrosine, an amino acid with promising nootropic and stimulant effects . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .

Temporal Effects in Laboratory Settings

It is known that a portion of ingested N-Acetyl-L-tyrosine turns into L-tyrosine

Dosage Effects in Animal Models

It is known that L-tyrosine, into which N-Acetyl-L-tyrosine is metabolized, can boost cognition, alertness, and memory in stressful and demanding situations .

Metabolic Pathways

N-Acetyl-L-tyrosine is involved in the biosynthesis and metabolism of the N-acylated aromatic amino acids . It is a member of the N-acyl amino acids (NA-AAs), a class within the fatty acid amide family .

Transport and Distribution

It is known that N-Acetyl-L-tyrosine is a substrate for tyrosinase, suggesting that it may be transported and distributed via enzymatic pathways .

Subcellular Localization

It is known that N-Acetyl-L-tyrosine is a substrate for tyrosinase, suggesting that it may be localized in areas where this enzyme is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-acetiltirosina se puede sintetizar mediante la acetilación de la tirosina. El proceso implica la reacción de la tirosina con anhídrido acético en presencia de una base, como el acetato de sodio, en condiciones controladas. La reacción típicamente ocurre a temperatura ambiente y da como resultado la formación de N-acetiltirosina .

Métodos de producción industrial

La producción industrial de N-acetiltirosina a menudo implica procesos de acetilación a gran escala que utilizan reactivos y condiciones similares a la síntesis de laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, asegurando que el compuesto cumpla con los estándares farmacéuticos y nutricionales .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-acetiltirosina experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El grupo acetilo se puede hidrolizar para volver a la tirosina.

Oxidación: El grupo hidroxilo fenólico se puede oxidar para formar quinonas.

Sustitución: El grupo amino puede participar en reacciones de sustitución.

Reactivos y condiciones comunes

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del grupo acetilo.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio pueden oxidar el grupo fenólico.

Sustitución: Varios electrófilos pueden reaccionar con el grupo amino en condiciones adecuadas.

Principales productos formados

Hidrólisis: Tirosina

Oxidación: Quinonas y otros derivados oxidados

Sustitución: Diversos derivados de la tirosina sustituidos

Comparación Con Compuestos Similares

Compuestos similares

L-tirosina: La forma no acetilada de tirosina.

N-acetil-L-tirosina: El isómero L de la N-acetiltirosina.

N-acetil-D-tirosina: El isómero D de la N-acetiltirosina

Singularidad

La N-acetiltirosina, (dl)-isómero, es única debido a su mayor solubilidad y biodisponibilidad en comparación con la L-tirosina. Esto la hace más eficaz en ciertas aplicaciones, como la nutrición intravenosa y los suplementos dietéticos. La acetilación también permite una mejor absorción y utilización en el cuerpo .

Propiedades

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

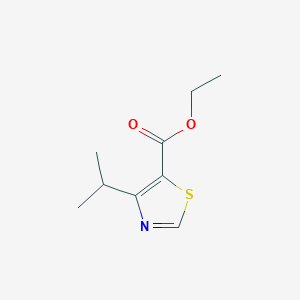

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

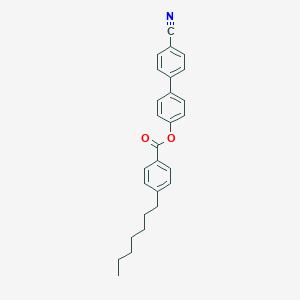

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B512036.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)